10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline
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Overview
Description
10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing active α-methylene groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrazoloquinoline scaffold .
Scientific Research Applications
10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: Known for their biological activities and used as TRK inhibitors.
Quinoline derivatives: Widely studied for their antimicrobial and antitumor properties.
Uniqueness: 10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H12F3N3 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
15-phenyl-13-(trifluoromethyl)-14,15,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16),13-octaene |
InChI |
InChI=1S/C21H12F3N3/c22-21(23,24)19-17-12-14-11-10-13-6-4-5-9-16(13)18(14)25-20(17)27(26-19)15-7-2-1-3-8-15/h1-12H |
InChI Key |
MPEWRUXUIBNPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C4C=CC5=CC=CC=C5C4=N3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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